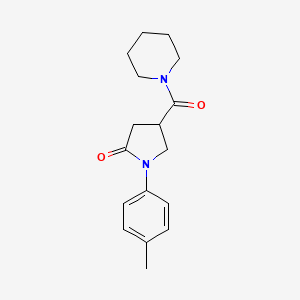
bis(2-fluorophenyl) (3-bromophenyl)amidophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-fluorophenyl) (3-bromophenyl)amidophosphate, also known as BF3BP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of organophosphates, which are widely used as pesticides, herbicides, and insecticides. However, BF3BP has a unique chemical structure that makes it highly selective towards certain biological targets, making it a promising candidate for various research applications.
Mechanism of Action
Bis(2-fluorophenyl) (3-bromophenyl)amidophosphate exerts its biological activity by inhibiting the activity of certain enzymes that are essential for cell growth and proliferation. Specifically, bis(2-fluorophenyl) (3-bromophenyl)amidophosphate targets the enzyme protein kinase CK2, which is overexpressed in many types of cancer cells. By inhibiting CK2 activity, bis(2-fluorophenyl) (3-bromophenyl)amidophosphate can induce cell death and prevent tumor growth.
Biochemical and Physiological Effects:
bis(2-fluorophenyl) (3-bromophenyl)amidophosphate has been shown to exhibit a range of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and neuroprotective activity. bis(2-fluorophenyl) (3-bromophenyl)amidophosphate has also been shown to modulate the activity of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using bis(2-fluorophenyl) (3-bromophenyl)amidophosphate in laboratory experiments is its high selectivity towards certain biological targets, which can help researchers to better understand the underlying mechanisms of various diseases. However, bis(2-fluorophenyl) (3-bromophenyl)amidophosphate also has certain limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze the compound.
Future Directions
There are several potential future directions for research on bis(2-fluorophenyl) (3-bromophenyl)amidophosphate, including:
1. Development of new synthetic methods for producing bis(2-fluorophenyl) (3-bromophenyl)amidophosphate that are more efficient and cost-effective.
2. Investigation of the molecular mechanisms underlying bis(2-fluorophenyl) (3-bromophenyl)amidophosphate's anti-tumor activity and its potential use in cancer therapy.
3. Exploration of the potential use of bis(2-fluorophenyl) (3-bromophenyl)amidophosphate as a diagnostic tool for detecting cancer cells.
4. Investigation of the potential use of bis(2-fluorophenyl) (3-bromophenyl)amidophosphate in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
5. Development of new analogs of bis(2-fluorophenyl) (3-bromophenyl)amidophosphate with improved selectivity and potency towards specific biological targets.
Synthesis Methods
The synthesis of bis(2-fluorophenyl) (3-bromophenyl)amidophosphate involves a series of chemical reactions that require specific reagents and conditions. The most common method for synthesizing bis(2-fluorophenyl) (3-bromophenyl)amidophosphate involves the reaction of 2-fluoroaniline and 3-bromophenol with phosphorus oxychloride and triethylamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
Bis(2-fluorophenyl) (3-bromophenyl)amidophosphate has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of bis(2-fluorophenyl) (3-bromophenyl)amidophosphate is in the field of medicinal chemistry, where it has been shown to exhibit potent anti-tumor activity. bis(2-fluorophenyl) (3-bromophenyl)amidophosphate has also been studied for its potential use as a diagnostic tool for detecting certain types of cancer cells.
properties
IUPAC Name |
N-bis(2-fluorophenoxy)phosphoryl-3-bromoaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrF2NO3P/c19-13-6-5-7-14(12-13)22-26(23,24-17-10-3-1-8-15(17)20)25-18-11-4-2-9-16(18)21/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEBRSFZFVDDRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OP(=O)(NC2=CC(=CC=C2)Br)OC3=CC=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrF2NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-bis(2-fluorophenoxy)phosphoryl-3-bromoaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(4-nitrophenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5210018.png)

![5-amino-N-(2,4-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5210034.png)
![2-amino-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5210037.png)
![N~1~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5210045.png)
![N-(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide](/img/structure/B5210048.png)
![9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole](/img/structure/B5210056.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide](/img/structure/B5210058.png)

![4-(2-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5210095.png)
![4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-3-(4-nitrobenzyl)-1,3-thiazol-3-ium bromide](/img/structure/B5210102.png)

![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B5210109.png)
